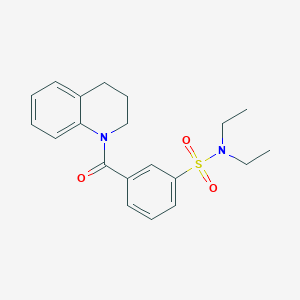
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
作用機序
The mechanism of action of 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins involved in cancer cell proliferation, viral replication, and bacterial growth. It has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit viral replication by targeting viral enzymes and proteins. In addition, it has been found to inhibit bacterial growth by disrupting bacterial cell wall synthesis.
実験室実験の利点と制限
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide has several advantages for lab experiments. It is readily available and can be synthesized using simple and cost-effective methods. It has also been found to exhibit high purity and yield. However, this compound has some limitations for lab experiments. It has low solubility in water and organic solvents, which can affect its bioavailability and pharmacokinetics. It also has low stability under certain conditions, which can lead to degradation and loss of activity.
将来の方向性
There are several future directions for the research on 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide. One of the areas of interest is the development of novel analogs with improved pharmacokinetics and bioavailability. Another area of interest is the investigation of the mechanism of action and the identification of the molecular targets of this compound. In addition, the potential applications of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease can be explored. Further studies are also needed to evaluate the safety and toxicity of this compound in vivo.
合成法
The synthesis of 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide has been reported in the literature using various methods. One of the commonly used methods is the reaction of 3,4-dihydro-2H-quinoline-1-carboxylic acid with N,N-diethylbenzenesulfonamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the desired product with high purity and yield.
科学的研究の応用
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide has been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has also been reported to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). In addition, it has been found to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
特性
分子式 |
C20H24N2O3S |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C20H24N2O3S/c1-3-21(4-2)26(24,25)18-12-7-10-17(15-18)20(23)22-14-8-11-16-9-5-6-13-19(16)22/h5-7,9-10,12-13,15H,3-4,8,11,14H2,1-2H3 |
InChIキー |
JPFHXQUEWLONIS-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCCC3=CC=CC=C32 |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCCC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,3-Bis[(4-methylphenyl)sulfonyl]propene](/img/structure/B262312.png)
![4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B262315.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B262316.png)


![N'-[4-[2-methyl-4-(2-methylpropyl)-5-oxo-2-oxolanyl]-2-thiazolyl]benzohydrazide](/img/structure/B262320.png)
![N'-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B262321.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-2-methylpropan-2-amine](/img/structure/B262329.png)
![4-Isopropyl-8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B262330.png)

